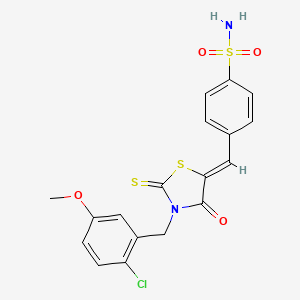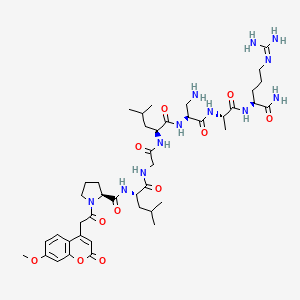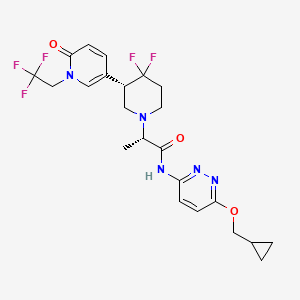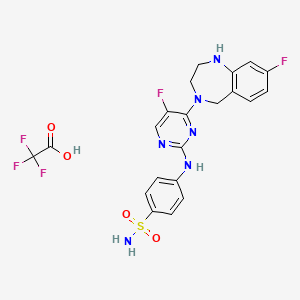
Aurora kinase inhibitor-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurora kinase inhibitor-10 is a small molecule inhibitor targeting the Aurora kinase family, which includes Aurora-A, Aurora-B, and Aurora-C. These kinases are serine/threonine kinases that play crucial roles in cell division by regulating processes such as centrosome maturation, chromosome alignment, segregation, and cytokinesis . Overexpression of Aurora kinases has been linked to various cancers, making them attractive targets for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aurora kinase inhibitor-10 typically involves multi-step organic synthesis. One common approach includes the formation of a core scaffold, followed by functional group modifications to enhance specificity and potency. For example, the synthesis might start with a pyrimidine or quinazoline core, which is then functionalized with various substituents through reactions such as nucleophilic substitution, palladium-catalyzed coupling, and amide bond formation .
Industrial Production Methods: Industrial production of Aurora kinase inhibitors often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting high-yielding reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Aurora kinase inhibitor-10 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, and catalysts such as palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
Aurora kinase inhibitor-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study kinase activity and inhibition mechanisms.
Biology: Employed in cell biology to investigate the roles of Aurora kinases in mitosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit overexpression of Aurora kinases.
Mechanism of Action
Aurora kinase inhibitor-10 exerts its effects by binding to the ATP-binding pocket of Aurora kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the Aurora kinases themselves, and the pathways involved are primarily those regulating mitosis and cell division .
Comparison with Similar Compounds
Aurora kinase inhibitor-10 can be compared with other similar compounds such as:
MLN8054 and MLN8237: Selective inhibitors of Aurora-A kinase.
Hesperadin and ZM447439: Selective inhibitors of Aurora-B kinase.
Uniqueness: this compound is unique in its ability to selectively inhibit multiple Aurora kinases with high potency and specificity. This broad-spectrum inhibition makes it a valuable tool for studying the combined effects of Aurora kinase inhibition and for potential therapeutic applications in cancers with complex kinase dysregulation .
Properties
Molecular Formula |
C21H19F5N6O4S |
|---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
4-[[5-fluoro-4-(8-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)pyrimidin-2-yl]amino]benzenesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C19H18F2N6O2S.C2HF3O2/c20-13-2-1-12-11-27(8-7-23-17(12)9-13)18-16(21)10-24-19(26-18)25-14-3-5-15(6-4-14)30(22,28)29;3-2(4,5)1(6)7/h1-6,9-10,23H,7-8,11H2,(H2,22,28,29)(H,24,25,26);(H,6,7) |
InChI Key |
REOQQALLZHEESD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C(N1)C=C(C=C2)F)C3=NC(=NC=C3F)NC4=CC=C(C=C4)S(=O)(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





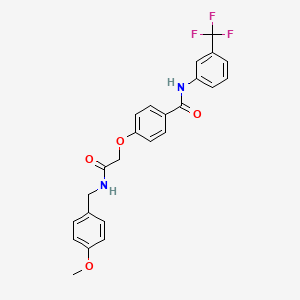

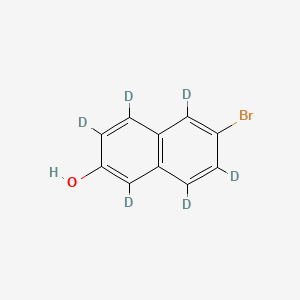
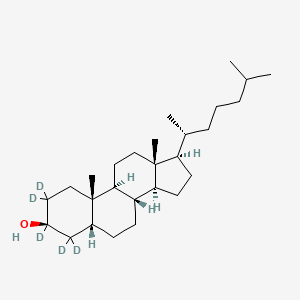
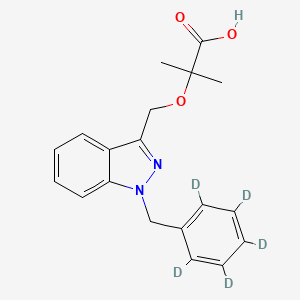
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
